molecular formula C15H20N2O2 B11363851 5-ethoxy-1-methyl-N-propyl-1H-indole-2-carboxamide

5-ethoxy-1-methyl-N-propyl-1H-indole-2-carboxamide

Cat. No.: B11363851
M. Wt: 260.33 g/mol
InChI Key: NWVWAARCYINXCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-ethoxy-1-methyl-N-propyl-1H-indole-2-carboxamide is a synthetic indole derivative. Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-1-methyl-N-propyl-1H-indole-2-carboxamide typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this specific compound, the starting materials would include ethoxy-substituted phenylhydrazine and a suitable ketone or aldehyde.

Industrial Production Methods

Industrial production of indole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to minimize environmental impact and reduce costs .

Chemical Reactions Analysis

Types of Reactions

5-ethoxy-1-methyl-N-propyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups onto the indole ring .

Scientific Research Applications

5-ethoxy-1-methyl-N-propyl-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-ethoxy-1-methyl-N-propyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. This compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-ethoxy-1-methyl-N-propyl-1H-indole-2-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethoxy and propyl groups may enhance its interaction with certain molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

5-ethoxy-1-methyl-N-propylindole-2-carboxamide

InChI

InChI=1S/C15H20N2O2/c1-4-8-16-15(18)14-10-11-9-12(19-5-2)6-7-13(11)17(14)3/h6-7,9-10H,4-5,8H2,1-3H3,(H,16,18)

InChI Key

NWVWAARCYINXCX-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CC2=C(N1C)C=CC(=C2)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.